molecular formula C16H18N6O9S B1682525 Sulfo-SANPAH CAS No. 102568-43-4

Sulfo-SANPAH

Cat. No.: B1682525
CAS No.: 102568-43-4
M. Wt: 470.4 g/mol
InChI Key: UPNUQQDXHCUWSG-UHFFFAOYSA-N
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Description

Crystallographic Data and Bonding Configurations

While explicit crystallographic data for this compound remains unreported in the literature, its structure has been validated through spectroscopic and computational methods. Key features include:

  • A nitrophenyl azide group at one terminus, featuring a nitro (-NO₂) substituent at the ortho position relative to the azide (-N₃) group.
  • A sulfosuccinimidyl ester group at the opposite terminus, containing a sulfonate (-SO₃⁻) moiety.
  • A hexanoate spacer arm linking these groups, with an amide bond connecting the phenylazide to the aliphatic chain.

The bonding configuration is characterized by:

  • Covalent amide bonds between the hexanoate spacer and both functional termini.
  • Electrophilic nitrophenyl azide , which undergoes photochemical activation to form reactive nitrene intermediates.

Spacer Arm Geometry (18.2 Å Length)

The hexanoate spacer arm confers a 18.2 Å distance between the reactive termini. This length facilitates:

  • Optimal spatial separation for crosslinking biomolecules without steric hindrance.
  • Enhanced water solubility due to the sulfonate group’s hydrophilicity.

The spacer’s geometry is defined by:

  • Six methylene units in the hexanoate chain, providing flexibility.
  • A planar nitrophenyl azide group that aligns perpendicular to the spacer under UV irradiation.

Spectroscopic Identification

UV-Vis Absorption Profiles (320–350 nm Range)

The compound exhibits distinct UV-Vis absorption due to its aromatic and azide functionalities:

Wavelength (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹) Assignment
320–350 ~26–36 π→π* transitions in nitrophenyl azide
260–280 Not reported n→π* transitions in succinimidyl ester

Photoactivation at 320–350 nm induces azide-to-nitrene conversion, critical for crosslinking applications.

NMR Spectral Fingerprints

¹H NMR data (D₂O, 400 MHz) reveals the following key signals:

  • δ 8.2 ppm (d, 1H) : Aromatic proton ortho to nitro group.
  • δ 7.6 ppm (dd, 1H) : Aromatic proton meta to azide.
  • δ 3.4–3.1 ppm (m, 4H) : Methylene protons adjacent to the amide bond.
  • δ 2.8–2.5 ppm (m, 4H) : Succinimidyl ring protons.

¹³C NMR confirms:

  • δ 170–175 ppm : Carbonyl carbons (succinimidyl ester and amide).
  • δ 150 ppm : Nitro group carbon.

Tables

Table 1: Key Structural and Spectroscopic Properties

Property Value/Description Source
Molecular weight 492.4 g/mol (monosodium salt)
Spacer length 18.2 Å
UV-Vis λₘₐₓ 320–350 nm
¹H NMR (aromatic region) δ 7.6–8.2 ppm

Table 2: Common Synonyms

Synonym Reference
This compound
N-Sulfosuccinimidyl-6-(4'-azido-2'-nitrophenylamino)hexanoate
Hexanoic acid, 6-[(4-azido-2-nitrophenyl)amino]-, sulfosuccinimidyl ester

Properties

IUPAC Name

1-[6-(4-azido-2-nitroanilino)hexanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O9S/c17-20-19-10-5-6-11(12(8-10)22(26)27)18-7-3-1-2-4-15(24)31-21-14(23)9-13(16(21)25)32(28,29)30/h5-6,8,13,18H,1-4,7,9H2,(H,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNUQQDXHCUWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCCCNC2=C(C=C(C=C2)N=[N+]=[N-])[N+](=O)[O-])S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20907709
Record name 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102568-43-4
Record name Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{[6-(4-Azido-2-nitroanilino)hexanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20907709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solution Preparation and Conjugation Workflow

Buffer Selection

Optimal conjugation occurs in non-amine buffers (e.g., 25 mM sodium phosphate, 15 mM NaCl, pH 7.4). Tris or glycine buffers must be avoided, as their primary amines compete with target molecules.

Stock Solution Preparation

A 10 mM stock is prepared by dissolving Sulfo-SANPAH in deionized water. Aliquots are flash-frozen at -20°C, though repeated freeze-thaw cycles are discouraged.

Table 2: Representative Conjugation Protocol
Step Parameters Citation
Crosslinker:Protein Ratio 20:1 (molar excess)
Reaction Time 45–60 minutes (room temperature)
Quenching Agent 25–60 mM Tris (pH 7.4)
Desalting Method Gel filtration, dialysis

Photoactivation and Crosslinking

UV Irradiation Parameters

Exposure to 300–460 nm UV light (5–10 cm distance) generates a reactive nitrene intermediate, which forms covalent bonds with C-H, N-H, or nucleophilic groups. A 20-minute irradiation at 365 nm is typical, indicated by a color shift to rust brown.

Applications in Mechanobiology

Kamimura et al. (2017) utilized this compound to functionalize polyacrylamide gels with collagen, enabling stiffness-tunable substrates for cell migration studies. Similarly, Karakecili et al. (2016) immobilized Arg-Gly-Asp-Ser (RGDS) peptides on chitosan to enhance fibroblast adhesion.

Troubleshooting and Optimization

Incomplete Conjugation

  • Cause : Hydrolysis of sulfo-NHS ester due to prolonged storage or improper buffer pH.
  • Solution : Prepare fresh stock solutions and verify buffer pH (7.0–8.5).

Non-Specific Binding

  • Cause : Residual crosslinker post-quenching.
  • Solution : Extend desalting duration or employ size-exclusion chromatography.

Scientific Research Applications

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, also known as Sulfo-SANPAH, is a heterobifunctional crosslinker widely used in scientific research for various applications . It contains a sulfo-N-hydroxysuccinimide (NHS) ester that reacts with amino groups and a photoactivatable nitrophenyl azide .

Key Features and Characteristics

  • Reactive Groups Sulfo-NHS ester and nitrophenyl azide .
  • Reactivity Reacts with amino groups and any nucleophile .
  • Non-Cleavable Forms stable, non-cleavable bonds .
  • Water Soluble Contains charged groups for water solubility up to 10 mM .
  • Optimal Photolysis Efficiently activated at 320-350 nm, minimizing biomolecule damage during irradiation .

Scientific Research Applications

This compound is primarily used in crosslinking, chemical labeling, and protein modification . The NHS ester reacts with primary amino groups at pH 7-9, creating stable amide bonds and releasing sulfo-N-hydroxy-succinimide . Upon exposure to UV light, the nitrophenyl azide group forms a nitrene group, leading to addition reactions with double bonds, insertion into C-H and N-H sites, or ring expansion to react with nucleophiles .

Cell Surface Protein Crosslinking

This compound is suitable for cell-surface protein crosslinking due to its water solubility .

Photoaffinity Labeling

It facilitates photoaffinity labeling, capturing intermolecular interactions by UV irradiation .

No-Weigh Format Advantages

Thermo Scientific No-Weigh products, including this compound, are pre-aliquoted to prevent loss of reagent reactivity and contamination. This format ensures a fresh vial of reagent is used each time, reducing concerns about reagent stability and eliminating the need to weigh small amounts .

Mechanism of Action

Sulfo-SANPAH exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Limitations:

  • Poor solubility and stability in aqueous solutions, leading to variable cross-linking efficiency and heterogeneous ECM coatings .
  • UV activation may damage sensitive biomolecules .

The following table summarizes structural and functional differences between Sulfo-SANPAH and related cross-linkers:

Compound Name Reactive Groups Spacer Arm Length Solubility Key Applications Reference
Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate (this compound) Sulfo-NHS ester, nitroaryl azide ~11.5 Å Water Hydrogel functionalization, protein immobilization, collagen stabilization
SANPAH NHS ester, nitroaryl azide ~11.5 Å Organic Similar to this compound but limited to organic solvent systems
Sulfo-LC-SDA (Sulfosuccinimidyl 6-(4,4'-azipentanamido)hexanoate) Sulfo-NHS ester, diazirine ~13.5 Å Water Broader reactivity (diazirine targets C-H, N-H, O-H bonds); used in DNA-protein conjugation and live-cell labeling
Sulfo-SDAD (Sulfosuccinimidyl 2-[(4,4'-azipentanamido)ethyl]-1,3-dithiopropionate) Sulfo-NHS ester, diazirine, disulfide ~15.2 Å Water Reversible cross-linking via disulfide reduction; used in antibody-antigen studies
Sulfo-NHS-LC-biotin Sulfo-NHS ester, biotin ~22.4 Å Water Biotinylation of cell-surface proteins for affinity capture; no photoactivation required
Sulfo-LC-SPDP (Sulfosuccinimidyl 6-(3′-(2-pyridyldithio)propionamido)hexanoate) Sulfo-NHS ester, pyridyldithiol ~15.6 Å Water Reversible disulfide bond formation; antibody-drug conjugate development

Structural and Functional Analysis

Reactive Group Specificity
  • Nitroaryl Azide (this compound): Requires UV activation and primarily targets nucleophilic residues. Limited to applications where light exposure is feasible .
  • Diazirine (Sulfo-LC-SDA/SDAD): Activates under broad-spectrum UV (350–370 nm) and reacts non-selectively with C-H bonds, enabling cross-linking in hydrophobic regions (e.g., lipid membranes) .
  • Pyridyldithiol (Sulfo-LC-SPDP) : Enables reversible conjugation via disulfide reduction, useful for controlled drug release .
Spacer Arm Length
  • Longer spacers (e.g., Sulfo-LC-SDA: 13.5 Å) enhance flexibility, improving access to buried binding sites compared to this compound (11.5 Å) .
Solubility and Stability
  • This compound’s sulfonate group enhances aqueous solubility compared to SANPAH, but its nitroaryl azide group is less stable than diazirines in Sulfo-LC-SDA .
Hydrogel Functionalization
  • This compound is widely used for ECM protein conjugation but suffers from batch-to-batch variability due to solubility issues .
  • Diazirine-based cross-linkers (e.g., Sulfo-LC-SDA) provide more consistent results in DNA-polymer hybrid systems .
Cell-Surface Labeling
  • Sulfo-NHS-LC-biotin is preferred for non-destructive labeling of live cells, whereas this compound requires UV exposure, risking cell damage .
Reversible Conjugation
  • Sulfo-SDAD and Sulfo-LC-SPDP outperform this compound in applications requiring dynamic binding (e.g., drug delivery) due to reducible disulfide bonds .

Biological Activity

Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, commonly referred to as Sulfo-SANPAH, is a heterobifunctional crosslinker notable for its applications in biochemical research, particularly in protein crosslinking and cell adhesion studies. This compound features both an amine-reactive N-hydroxysuccinimide (NHS) ester and a photoactivatable nitrophenyl azide, making it a versatile tool in molecular biology and biochemistry.

Structure and Composition

  • Molecular Formula : C₁₆H₁₈N₆O₉S
  • Molecular Weight : 492.40 g/mol
  • CAS Number : 102568-43-4
  • Solubility : Water-soluble, allowing for easy application in biological systems.

Reactive Groups

  • NHS Ester : Reacts with primary amino groups (-NH₂) to form stable amide bonds.
  • Nitrophenyl Azide : Upon UV exposure (optimal at 320-350 nm), this group generates a nitrene that can participate in various chemical reactions, including addition to double bonds and insertion into C-H and N-H sites.

This compound is utilized primarily for crosslinking proteins on cell surfaces. The NHS ester reacts efficiently with amino groups under physiological pH (7–9), facilitating the formation of stable covalent bonds. The nitrophenyl azide component allows for photochemical activation, enabling targeted crosslinking without significant damage to biomolecules.

Applications in Research

  • Cell Adhesion Studies :
    • Kamimura et al. (2017) employed this compound for photochemical cross-linking to investigate the dynamics of cell adhesion on substrates with tunable stiffness, providing insights into the mechanobiology of collective cell migration.
  • Fibroblast Attachment Enhancement :
    • Karakecili et al. (2016) explored the use of this compound to enhance the attachment and proliferation of L929 fibroblasts on chitosan substrates modified with Arg-Gly-Asp-Ser (RGDS) peptides, demonstrating its utility in tissue engineering applications.
  • Protein Interaction Studies :
    • The compound has been used to study protein-protein interactions by creating stable complexes that can be analyzed through various biochemical techniques.

Case Studies

StudyApplicationFindings
Kamimura et al. (2017)Cell adhesion dynamicsDemonstrated that varying substrate stiffness affects collective cell migration patterns when crosslinked with this compound.
Karakecili et al. (2016)Fibroblast proliferationFound that RGDS-modified chitosan substrates significantly improved fibroblast attachment when treated with this compound.

Safety and Handling

This compound is sensitive to moisture and should be stored desiccated at -20°C. Users are advised to prepare fresh solutions and minimize exposure to humidity to maintain its reactivity.

Hazard Information

  • Signal Word : Warning
  • Hazard Statements : Causes serious eye irritation.
  • Precautionary Statements : Wear protective gloves and eye protection; avoid release into the environment.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Sulfosuccinimidyl 6-((4-azido-2-nitrophenyl)amino)hexanoate, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves coupling sulfosuccinimidyl esters with amine-containing azidoaryl derivatives. Key steps include:

  • Activation : Use of coupling agents (e.g., EDC/NHS) to activate carboxyl groups.
  • pH Control : Maintain pH 7–8 to stabilize the NHS ester intermediate .
  • Purification : Employ size-exclusion chromatography or membrane-based separation (e.g., tangential flow filtration) to isolate the product .
  • Yield Optimization : Monitor reaction progress via LC-MS and adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to ester) to minimize side products.

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., MALDI-TOF for exact mass matching).
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to validate aromatic protons (4-azido-2-nitrophenyl) and hexanoate chain integrity .
  • FTIR : Detect azide (-N3_3) stretches (~2100 cm1^{-1}) and ester carbonyls (~1740 cm1^{-1}).

Advanced Research Questions

Q. How can contradictory data on the photostability of the 4-azido-2-nitrophenyl group be resolved in crosslinking experiments?

  • Methodological Answer :

  • Controlled Irradiation Studies : Systematically vary UV wavelengths (e.g., 254 nm vs. 365 nm) and exposure times while quantifying azide decomposition via HPLC .
  • Competing Pathways Analysis : Use deuterated solvents in 1H^1H-NMR to track byproducts from nitro group reduction or aryl radical formation .
  • Crosslinking Efficiency Assays : Compare gel electrophoresis results under light-protected vs. UV-exposed conditions to correlate stability with functional outcomes .

Q. What factorial design approaches are suitable for optimizing the compound’s solubility in aqueous/organic hybrid systems?

  • Methodological Answer :

  • Variables : Test solvent polarity (e.g., DMSO/water ratios), temperature (4°C–37°C), and pH (5–9).
  • Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and identify optimal conditions .
  • Validation : Confirm solubility predictions via dynamic light scattering (DLS) to detect aggregation thresholds .

Q. How can computational modeling improve the design of experiments involving this compound’s reactivity?

  • Methodological Answer :

  • Quantum Mechanics (QM) : Calculate transition states for azide photolysis or ester hydrolysis using software like Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict stability in buffer systems (e.g., PBS vs. Tris-HCl) .
  • Data Integration : Combine simulation results with empirical kinetic data to refine reaction mechanisms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.